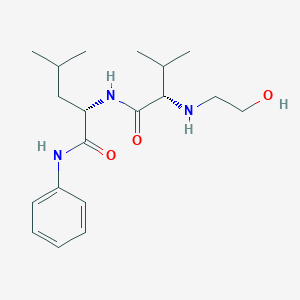

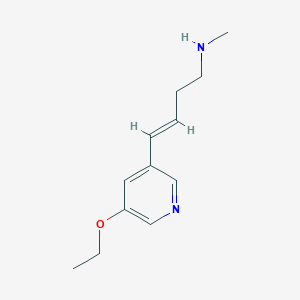

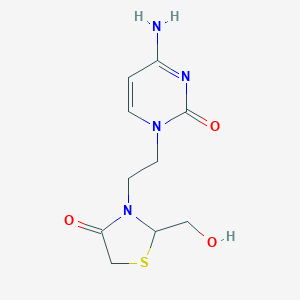

N-2-Hydroxyéthyl-val-leu-anilide

Vue d'ensemble

Description

L’élaïdate de méthyle, également connu sous le nom de trans-9-octadécénoate de méthyle, est une forme estérifiée de l’acide élaïdique. L’acide élaïdique est un acide gras trans de formule chimique C19H36O2. C’est un solide huileux incolore et l’isomère trans de l’acide oléique. L’élaïdate de méthyle se trouve couramment dans le biodiesel produit par les microalgues et dans certaines huiles végétales .

Applications De Recherche Scientifique

Elaidic Acid methyl ester has several applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: It is studied for its effects on cellular metabolism and membrane fluidity.

Medicine: Research has focused on its role in cardiovascular diseases due to its presence in trans fats.

Industry: It is used in the production of biodiesel and as a component in various industrial lubricants

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’élaïdate de méthyle peut être synthétisé par estérification de l’acide élaïdique avec du méthanol. Cette réaction nécessite généralement un catalyseur acide tel que l’acide sulfurique ou l’acide chlorhydrique. La réaction est effectuée sous reflux pour assurer la conversion complète de l’acide en sa forme estérifiée .

Méthodes de production industrielle

En milieu industriel, la production d’élaïdate de méthyle implique souvent l’hydrogénation d’acides gras polyinsaturés suivie d’une estérification. Le processus d’hydrogénation convertit les doubles liaisons cis des acides gras insaturés en doubles liaisons trans, conduisant à la formation d’acide élaïdique. Celui-ci est ensuite estérifié avec du méthanol pour produire de l’élaïdate de méthyle .

Analyse Des Réactions Chimiques

Types de réactions

L’élaïdate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des époxydes et d’autres dérivés oxygénés.

Réduction : Il peut être réduit pour former des esters d’acides gras saturés.

Substitution : Il peut subir des réactions de substitution nucléophile au niveau du groupe fonctionnel ester.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l’ozone.

Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est souvent utilisé.

Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés en conditions basiques.

Principaux produits

Oxydation : Époxydes et dérivés hydroxylés.

Réduction : Esters d’acides gras saturés.

Substitution : Amides et esters avec différents groupes alkyles.

Applications de la recherche scientifique

L’élaïdate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon en chromatographie en phase gazeuse pour l’analyse des esters méthyliques d’acides gras.

Biologie : Il est étudié pour ses effets sur le métabolisme cellulaire et la fluidité membranaire.

Médecine : Des recherches ont porté sur son rôle dans les maladies cardiovasculaires en raison de sa présence dans les graisses trans.

Industrie : Il est utilisé dans la production de biodiesel et comme composant de divers lubrifiants industriels

Mécanisme D'action

L’élaïdate de méthyle exerce ses effets principalement par son incorporation dans les membranes cellulaires, où il peut modifier la fluidité et la fonction membranaires. Il peut également influencer l’activité des enzymes impliquées dans le métabolisme lipidique. La configuration trans de la double liaison dans l’élaïdate de méthyle le rend plus rigide que son homologue cis, l’acide oléique, ce qui peut affecter les propriétés physiques des membranes cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Oléate de méthyle : L’isomère cis de l’élaïdate de méthyle.

Linoléate de méthyle : Un ester d’acide gras polyinsaturé.

Stéarate de méthyle : Un ester d’acide gras saturé.

Unicité

L’élaïdate de méthyle est unique en raison de sa configuration trans, qui lui confère des propriétés physiques et chimiques différentes de celles de son isomère cis, l’oléate de méthyle. Cette configuration trans le rend plus rigide et moins fluide, ce qui peut avoir des implications biologiques importantes .

Propriétés

IUPAC Name |

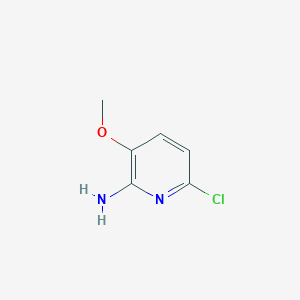

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJRNDZHXMTSIQ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222985 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-53-6 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

![3,3-Dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)